2,4-Dinitrophenyl phenyl sulfide
Overview
Description
2,4-Dinitrophenyl phenyl sulfide (also known as 2,4-dinitro-1-(phenylsulfanyl)benzene ) is an organic compound with the molecular formula C₁₂H₈N₂O₄S . It falls under the class of dinitrophenyl derivatives and is characterized by its distinctive yellow color. This compound is commonly used as a derivatizing reagent for the analysis of aldehydes and ketones .
Synthesis Analysis
The synthesis of this compound involves the reaction between 2,4-dinitrophenylhydrazine (DNPH) and an appropriate aryl halide (such as phenyl chloride or bromide). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The overall process is well-established and widely used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with both nitro groups and a sulfur atom . The arrangement of these functional groups contributes to its unique properties and reactivity. The compound’s structure is crucial for understanding its behavior in various chemical reactions .
Chemical Reactions Analysis
- Derivatization Reaction : As mentioned earlier, this compound reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazones . These derivatives are readily detectable by UV/Vis spectrometry or LC/MS, making them valuable for analytical purposes . Reduction Reactions : The nitro groups in the compound can undergo reduction to yield corresponding amino derivatives . These reactions are essential for modifying the compound’s properties or creating new derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Conformational Analysis
2,4-Dinitrophenyl phenyl sulfide has been studied for its conformational preferences. Saad, El-Bardan, and Hamed (1990) explored the conformation of 2,4-dinitrophenyl 4′-substituted phenyl sulfides, sulfoxides, and sulfones. Their research, using 1H-NMR and IR data, showed that the chemical shift of the ortho proton in the dinitro ring in sulfides is dependent on the nature of substituents present in the 4′-position, indicating the adoption of a skew conformation (Saad, El-Bardan, & Hamed, 1990).
Crystal and Solution Structure
The crystal and solution structure of 2,4-dinitrophenyl phenylsulfide was determined by X-ray crystallography and 13C-NMR spin-lattice relaxation measurements. Korp, Bernal, and Martin (1981) found that the compound's crystal structure is monoclinic, with two crystallographically independent molecules per asymmetric unit. This study also explored the molecular reorientation behaviors in the solution (Korp, Bernal, & Martin, 1981).
Mass Spectral Fragmentation Patterns
Saad, Hamed, and El-Bardan (1991) analyzed the mass spectral fragmentation patterns of various 2,4-dinitrophenyl-4′-substituted phenyl sulfides and sulfones. Their findings help in understanding the substituent effects under electron impact and in elucidating the structure of these compounds (Saad, Hamed, & El-Bardan, 1991).
Fluorescent Probes for Hydrogen Sulfide
This compound has been utilized in the development of fluorescent probes. Zhu et al. (2019) designed BODIPY-based fluorescent probes for imaging hydrogen sulfide, a molecule with significant biomedical significance. The probes, incorporating this compound, demonstrate large Stokes shifts and can be used for the detection of small biomolecules (Zhu, Wu, Guo, & Wang, 2019).
Synthesis and Crystallographic Characterization
Stenfors, Staples, Biros, and Ngassa (2020) focused on the synthesis and crystallographic characterization of X-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates. They developed a method to produce sulfonates using an aqueous base with a water-miscible solvent, providing insights into the synthesis and structural aspects of these compounds (Stenfors, Staples, Biros, & Ngassa, 2020).
Mechanism of Action
The exact mechanism of action for 2,4-Dinitrophenyl phenyl sulfide’s derivatization with aldehydes and ketones involves the formation of a hydrazone linkage. The nucleophilic attack of the carbonyl group by the hydrazine moiety leads to the stable hydrazone product. This reaction allows for sensitive detection and quantification of carbonyl compounds .
Safety and Hazards
Properties
IUPAC Name |
2,4-dinitro-1-phenylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJUUUJRUDHVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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